molecular formula C26H25N3O5S B11115100 Methyl 4-({[3-(furan-2-ylmethyl)-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Methyl 4-({[3-(furan-2-ylmethyl)-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11115100
M. Wt: 491.6 g/mol
InChI Key: WOZRZAOTPHKRRA-UHFFFAOYSA-N
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Description

Methyl 4-({[3-(furan-2-ylmethyl)-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that features a unique structure combining a furan ring, a thioxoimidazolidinone moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[3-(furan-2-ylmethyl)-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-ylmethyl derivative, followed by the formation of the thioxoimidazolidinone ring through cyclization reactions. The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[3-(furan-2-ylmethyl)-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-({[3-(furan-2-ylmethyl)-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-({[3-(furan-2-ylmethyl)-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The furan ring and thioxoimidazolidinone moiety can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its multi-functional structure, which allows it to participate in diverse chemical reactions and exhibit a broad range of biological activities.

Properties

Molecular Formula

C26H25N3O5S

Molecular Weight

491.6 g/mol

IUPAC Name

methyl 4-[[2-[3-(furan-2-ylmethyl)-5-oxo-1-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C26H25N3O5S/c1-33-25(32)19-9-11-20(12-10-19)27-23(30)16-22-24(31)28(14-13-18-6-3-2-4-7-18)26(35)29(22)17-21-8-5-15-34-21/h2-12,15,22H,13-14,16-17H2,1H3,(H,27,30)

InChI Key

WOZRZAOTPHKRRA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CO3)CCC4=CC=CC=C4

Origin of Product

United States

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